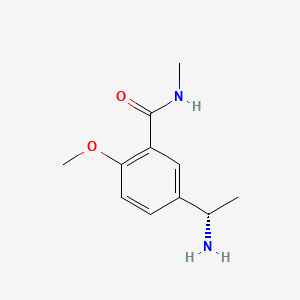![molecular formula C9H11Cl2F3N4 B15302129 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a synthetic chemical compound that combines several distinct functional groups into a single molecule. This complex structure, which includes an imidazopyridine ring fused with a trifluoromethyl group, makes it highly interesting for both chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride typically involves several steps, starting from simple precursors
Reaction conditions: High temperatures and the use of strong bases or acids, as well as specific catalysts, are often required to achieve the desired reaction conditions.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis techniques are employed. These methods enhance reaction control, improve yield, and reduce production time. The use of automated systems ensures consistency and scalability, crucial for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethanamine group.
Reduction: The imidazopyridine core can be reduced under specific conditions, although this is less common.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride and lithium aluminium hydride are often employed as reducing agents.
Substitution: Various halides and other nucleophiles can be used in substitution reactions, often requiring heat and specific solvents.
Major Products
The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield alcohol derivatives, while substitution could introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the synthesis of new materials.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
Industrially, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
This compound exerts its effects by interacting with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins, leading to downstream effects in the cell.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine
2-[2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-yl]ethan-1-amine
Highlighting Uniqueness
The unique feature of 2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride is the specific positioning of the trifluoromethyl group and the imidazopyridine ring. This positioning enhances its stability and reactivity, setting it apart from similar compounds which may have different functional group arrangements or ring structures. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H11Cl2F3N4 |
|---|---|
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
2-[2-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N4.2ClH/c10-9(11,12)8-15-6-2-1-4-14-7(6)16(8)5-3-13;;/h1-2,4H,3,5,13H2;2*1H |
Clave InChI |
SOFMSDUKRKWTLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N(C(=N2)C(F)(F)F)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


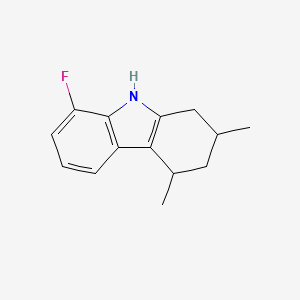
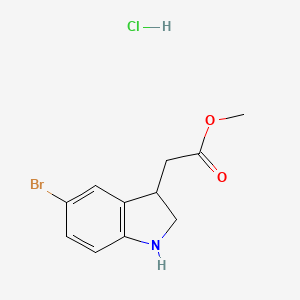
![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
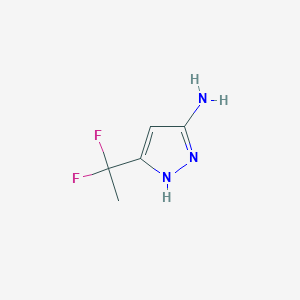

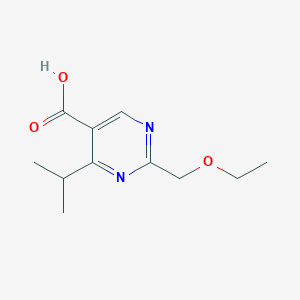
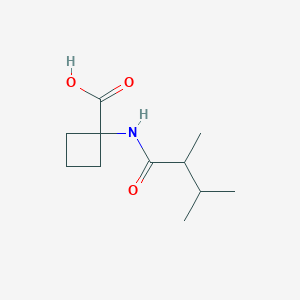

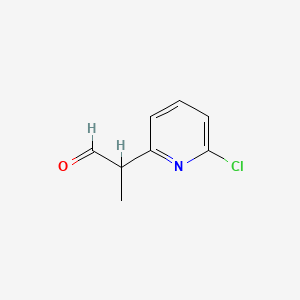
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
![2-[(1z)-2-(2-Chlorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15302137.png)
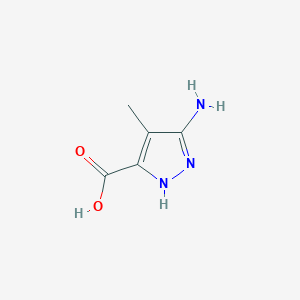
![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
